N8-Actinomycin D

Description

Properties

Molecular Formula |

C61H85N13O16 |

|---|---|

Molecular Weight |

1256.4 g/mol |

IUPAC Name |

8-amino-4,6-dimethyl-7-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]pyrido[4,3-b][1,4]benzoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C61H85N13O16/c1-26(2)40-58(84)73-21-17-19-34(73)56(82)69(13)24-36(75)71(15)47(28(5)6)60(86)88-32(11)42(53(79)65-40)67-52(78)38-39(62)49(77)31(10)51-44(38)64-45-46(63-23-30(9)50(45)90-51)55(81)68-43-33(12)89-61(87)48(29(7)8)72(16)37(76)25-70(14)57(83)35-20-18-22-74(35)59(85)41(27(3)4)66-54(43)80/h23,26-29,32-35,40-43,47-48H,17-22,24-25,62H2,1-16H3,(H,65,79)(H,66,80)(H,67,78)(H,68,81) |

InChI Key |

DVAQENANCBGZCP-UHFFFAOYSA-N |

Canonical SMILES |

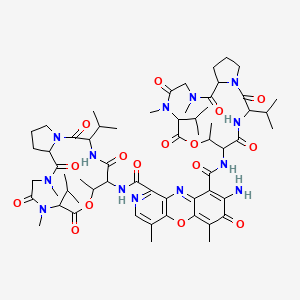

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(O4)C(=CN=C5C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)C)N |

Synonyms |

N8-actinomycin D |

Origin of Product |

United States |

Structural Elucidation and Biophysical Characterization of Nucleic Acid Interactions

High-Resolution Structural Analysis of N8-Actinomycin D–DNA Complexes

X-ray crystallography has been instrumental in providing a detailed, three-dimensional view of the this compound–DNA complex, defining its binding geometry, intercalation mode, and impact on DNA structure.

The crystal structure of this compound (N8AMD) complexed with a self-complementary DNA octamer, d(GAAGCTTC)2, has been determined at a resolution of 3.0 Å. nih.govresearchgate.netrcsb.org This was the first crystal structure of a DNA-drug complex where the drug intercalates into the middle of a relatively long DNA segment. rcsb.org The crystallographic data provides precise parameters for the binding geometry of the complex. nih.govresearchgate.netrcsb.org

Table 1: Crystallographic Data for this compound–d(GAAGCTTC)2 Complex

| Parameter | Value | Source(s) |

|---|---|---|

| Resolution | 3.0 Å | nih.govresearchgate.netrcsb.org |

| Space Group | P3(1)21 | nih.govresearchgate.netrcsb.org |

| Unit Cell (a) | 62.30 Å | nih.govresearchgate.netrcsb.org |

| Unit Cell (b) | 62.30 Å | nih.govresearchgate.netrcsb.org |

| Unit Cell (c) | 42.97 Å | nih.govresearchgate.netrcsb.org |

Structural analyses confirm that N8AMD binds to DNA through intercalation, where its planar phenoxazone ring inserts between the base pairs of the DNA helix. medchemexpress.com Specifically, in the complex with d(GAAGCTTC)2, the N8AMD molecule intercalates into the central 5'-GC-3' dinucleotide sequence. nih.govresearchgate.netrcsb.orgrcsb.org This demonstrates a clear preference for guanine-cytosine base pairs, a characteristic shared with its parent compound, Actinomycin (B1170597) D, which is known to favor GpC steps for intercalation. nih.govplos.org

The binding of N8AMD induces significant conformational changes in the DNA structure. The DNA molecule is forced into a severely distorted and slightly kinked B-DNA-like conformation. rcsb.org A key distortion is the unwinding of the DNA helix at the site of intercalation. rcsb.org This unwinding is asymmetrical, resulting in a unique helical structure that is loosened on one side of the intercalation site and tightened on the other. rcsb.org The substantial unwinding of the helix is primarily absorbed by the few nucleotide residues immediately adjacent to the drug binding site. rcsb.org

Spectroscopic and Hydrodynamic Investigations of this compound–Nucleic Acid Binding

Spectroscopic techniques are employed to quantify the binding affinity of N8AMD for DNA in solution, providing data that complements the structural findings.

Visible absorption spectrometry is a method used to determine the equilibrium binding constants of DNA-ligand interactions. researchgate.net Studies using this technique have revealed that the binding affinity of N8AMD for DNA is notably different from its parent compound, Actinomycin D (AMD). The DNA association constant for N8AMD was found to be 33-fold lower than that of AMD in an aqueous solution. nih.govrcsb.org This indicates that the structural modifications in N8AMD, while maintaining the same general binding mode, have a significant impact on the stability of the DNA-drug complex. nih.gov

Table 2: Relative DNA Association Constants

| Compound | Relative DNA Association Constant | Source(s) |

|---|---|---|

| Actinomycin D (AMD) | Baseline (1x) | nih.govrcsb.org |

| This compound (N8AMD) | 33-fold less than AMD | nih.govrcsb.org |

Circular Dichroism Spectroscopy for Conformational Perturbations

Circular Dichroism (CD) spectroscopy is a vital optical technique for investigating the conformational changes in nucleic acids upon ligand binding. mdpi.com This method measures the differential absorption of left and right circularly polarized light and is highly sensitive to the secondary structure of macromolecules like DNA. mdpi.com When a molecule like this compound interacts with DNA, it can induce significant perturbations in the DNA's helical structure, which are detectable as changes in the CD spectrum. mdpi.comcreative-proteomics.com

Difference spectra of Actinomycin D analogues, including this compound, when interacting with oligonucleotides, have indicated that these compounds bind to DNA through intercalation, similar to the parent Actinomycin D. researchgate.net However, the magnitude of the spectral changes suggests variations in the binding affinity and the precise nature of the conformational distortion. For Actinomycin D, binding to DNA sequences such as GpC sites is known to produce characteristic CD signals. nih.gov While this compound also targets such sites, the resulting CD spectral profile, although indicative of an intercalative binding mode, reflects a weaker association. researchgate.netresearchgate.net Studies on various actinomycin derivatives have shown that CD spectroscopy can effectively distinguish between different binding sites and affinities, separating them into favorable, less attractive, and unfavorable sites based on the induced spectral perturbations. nih.gov

Viscometric Studies of DNA Supercoiling and Relaxation

Viscometric analysis is a classical method used to study the interaction of intercalating agents with DNA. The principle lies in the fact that the intercalation of a planar molecule between DNA base pairs causes the double helix to lengthen and unwind, leading to an increase in the viscosity of a linear DNA solution and the relaxation of a supercoiled DNA solution.

Studies on Actinomycin D have demonstrated its ability to unwind supercoiled DNA, a hallmark of intercalation. nih.gov This unwinding is observed at very low drug-to-DNA molar ratios. nih.gov For this compound, while specific viscometric data is less detailed in available literature, its confirmed intercalative binding mode implies a similar effect on DNA topology. researchgate.netnih.gov The interaction of 7-substituted Actinomycin D analogs with calf thymus DNA, studied through viscometry, showed that the binding mode is practically unaltered despite substitutions on the chromophore. researchgate.net This suggests that the fundamental mechanism of helix unwinding and stiffening is retained across this class of compounds. The degree of viscosity change is proportional to the extent of intercalation and the affinity of the drug for DNA. Given that this compound has a lower binding affinity than the parent compound, it is expected that a higher concentration of this compound would be required to produce the same magnitude of viscosity change as Actinomycin D.

Ultrafiltration Methodologies for Binding Affinity Assessment

Ultrafiltration is a physical technique employed to determine the equilibrium binding constants of drug-DNA interactions. researchgate.net This method separates the free drug from the drug-DNA complex based on molecular size, allowing for the quantification of bound and unbound ligand concentrations.

Using this methodology, the DNA association constant of this compound has been determined and compared to that of its parent compound, Actinomycin D. The results show a significant difference in binding affinity. The DNA association constant of this compound is approximately 33-fold lower than that of Actinomycin D in an aqueous solution. nih.gov This substantial reduction in binding capacity is a key characteristic that distinguishes this compound from its parent molecule. researchgate.netnih.gov Despite this reduced affinity, the binding is still specific and intercalative in nature. researchgate.net

| Compound | Relative DNA Association Constant |

| Actinomycin D | 1 |

| This compound | ~1/33 |

This table illustrates the comparative DNA binding affinity of this compound relative to Actinomycin D, based on data from ultrafiltration studies. nih.gov

Comparative Structural Analyses with Parental Actinomycin D and Analogues

Deviations in Binding Mode and Intercalation Dynamics

Crystal structure analysis of this compound complexed with the self-complementary DNA octamer d(GAAGCTTC)₂ reveals that the phenoxazone chromophore intercalates into the 5'-GC-3' dinucleotide sequence. nih.gov This fundamental mode of binding is consistent with that of the parental Actinomycin D. nih.govrcsb.org In both cases, the intercalation causes a severe distortion of the DNA structure, including unwinding and kinking of the helix. nih.govrcsb.org

However, a direct comparison of the crystal structures of the this compound and Actinomycin D complexes with the same DNA octamer reveals subtle but important differences. The root-mean-square deviation on all atom positions between the two complexes is 1.77 Å. nih.gov While a significant portion of this deviation can be attributed to differences in molecular packing within their respective crystal lattices (P3(1)21 for the N8-AMD complex vs. C2 for the AMD complex), inherent structural differences induced by the modified ligand cannot be entirely dismissed. nih.gov Both complexes confirm an asymmetrical binding mode, where the two cyclic depsipeptides are not structurally equivalent. nih.gov The intercalation of this compound, like its parent, results in the phenoxazone ring being inserted between the base pairs, with the attached cyclic peptides residing in the minor groove. rcsb.orgnih.gov

Structural Basis for Differential Nucleic Acid Association

The significant 33-fold reduction in DNA binding affinity for this compound compared to Actinomycin D can be traced to its specific structural modifications. nih.gov The primary reason for this weaker association is the alteration in the cyclic depsipeptide chain. The crystal structure of the DNA-N8-Actinomycin D complex suggested that the substitution of the N-methyl-L-valine residue impacts the hydrophobic interactions between the peptide ring and the minor groove of the DNA. nih.gov

Molecular Modeling and Docking Simulations of this compound Interactions

Molecular modeling and docking simulations provide powerful computational tools to complement experimental data, offering a detailed perspective on the dynamic nature of this compound's interactions with nucleic acids at an atomic level. These in silico approaches are essential for understanding the subtle energetic and conformational factors that govern the binding process, which are not always fully captured by static crystal structures.

Initial computational investigations into this compound were largely guided by the wealth of structural information available for its parent compound, Actinomycin D. ku.edu Building upon the experimentally determined structures, including the crystal structure of the this compound-d(GAAGCTTC)₂ complex, researchers have been able to design and execute simulations to probe the specifics of its binding. nih.gov These studies often utilize the known structure as a starting point for molecular dynamics (MD) simulations or as a reference for validating docking poses. ku.eduresearchgate.net

Docking simulations, for instance, are employed to predict the preferred orientation of this compound when it binds to a DNA target. These calculations assess a multitude of possible conformations and score them based on the predicted binding affinity or free energy. For the closely related Actinomycin D, docking studies against DNA fragments have been performed to evaluate binding capabilities. arkat-usa.org A similar approach for this compound would involve preparing the 3D structure of the ligand and the DNA receptor, often a specific oligonucleotide sequence, and then using software like AutoDock or HADDOCK to predict the binding mode. arkat-usa.orgnih.gov The results of such simulations typically highlight the critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Molecular dynamics simulations offer a more dynamic picture of the interaction. By simulating the movement of every atom in the this compound-DNA complex over time, researchers can observe conformational changes, the role of solvent molecules, and the flexibility of both the ligand and the nucleic acid. These simulations can reveal, for example, how the DNA helix accommodates the intercalating phenoxazone ring and how the cyclic depsipeptide side chains settle into the minor groove. nih.gov

A significant focus of modeling studies on this compound and its analogs is to understand the structure-activity relationships that dictate their biological efficacy. For example, computational analyses can help to rationalize why modifications to the peptide rings, such as the N-methyl-L-valine to N-methyl-D-valine substitution, might alter DNA binding affinity and transcriptional inhibitory activity. nih.gov By calculating the binding free energies of different analogs, researchers can correlate these computational predictions with experimental observations.

The primary findings from molecular modeling and docking of this compound with DNA are summarized by the intercalation of the phenoxazone chromophore between a 5'-GC-3' sequence, a hallmark of actinomycin binding. researchgate.net The two cyclic pentapeptide lactones are positioned within the minor groove, establishing specific hydrogen bonds with the DNA bases. researchgate.net The DNA itself undergoes significant distortion to accommodate the drug, including unwinding of the helix at the intercalation site. researchgate.net

Below is a representative table summarizing the types of interactions and energetic parameters that are typically derived from molecular modeling and docking studies of N-Actinomycin D with a DNA duplex.

| Interaction Parameter | Finding | Interacting Moieties |

| Binding Mode | Intercalation | Phenoxazone ring between G-C base pairs |

| Primary Binding Site | 5'-GC-3' | Guanine and Cytosine bases |

| Secondary Interactions | Minor Groove Binding | Cyclic depsipeptide rings with the DNA minor groove |

| Key Hydrogen Bonds | Stabilizing | Threonine carbonyl oxygen with Guanine N3; Threonine NH with Guanine O2 |

| Hydrophobic Contacts | Stabilizing | Valine and Sarcosine residues with the minor groove floor |

| Calculated Binding Energy (ΔG) | Favorable | Typically in the range of -10 to -15 kcal/mol for similar intercalators |

| DNA Conformational Change | Significant | Unwinding and kinking of the DNA helix at the binding site |

This table is a generalized representation based on studies of Actinomycin D and its analogs. Specific values would vary depending on the exact DNA sequence and simulation parameters used.

Molecular Mechanisms of N8 Actinomycin D in Transcriptional Regulation

Inhibition of DNA-Dependent RNA Synthesis

The principal mechanism by which N8-Actinomycin D exerts its cellular effects is through the direct inhibition of transcription. This process involves its physical interaction with the DNA template, which in turn obstructs the progression of RNA polymerase.

Concentration-Dependent Inhibition of RNA Chain Elongation

The inhibitory effect of this compound on transcription is directly proportional to its concentration. Research has demonstrated that, similar to Actinomycin (B1170597) D, it blocks the elongation phase of transcription. umich.edu However, the potency of this compound differs significantly from its parent compound. In one study involving HeLa cells, this compound required a concentration greater than 10.0 µM to achieve a 50% inhibition of RNA synthesis. This is in stark contrast to Actinomycin D, which reached the same level of inhibition at a concentration of only 35 nM. This indicates that while the mechanism of concentration-dependent inhibition of RNA chain elongation is conserved, the efficacy of this compound is substantially lower than that of Actinomycin D.

| Compound | Concentration for 50% Inhibition of RNA Synthesis (HeLa Cells) |

|---|---|

| This compound | > 10.0 µM |

| Actinomycin D | 35 nM |

Differential Sensitivity of Various RNA Species to this compound (e.g., rRNA, mRNA)

Based on the well-documented effects of Actinomycin D, it is highly probable that this compound exhibits differential sensitivity towards the synthesis of various RNA species. The synthesis of ribosomal RNA (rRNA) is known to be up to 100-fold more sensitive to inhibition by Actinomycin D than messenger RNA (mRNA). nih.gov This heightened sensitivity is not thought to be due to a difference in the intrinsic sensitivity of the RNA polymerases themselves, but rather the organization and transcriptional activity of the genes they transcribe. nii.ac.jp

A proposed model suggests that the high density of RNA polymerase molecules on actively transcribed rRNA genes is a key factor. nih.govnii.ac.jp When an this compound molecule binds to the rDNA, it can sterically hinder a multitude of closely packed polymerases, causing them to "stack up" and interfere with the initiation of new transcription. nih.gov In contrast, on less frequently transcribed genes, such as those for many mRNAs, the polymerases are more widely spaced. Here, the drug is more likely to inhibit individual polymerases independently at the site of the blockade without the same cascading effect on initiation. nih.gov Therefore, at low concentrations, this compound would be expected to preferentially inhibit the synthesis of rRNA over mRNA. researchgate.net

Kinetic Analysis of Transcription Inhibition

A kinetic analysis of transcription inhibition by Actinomycin D, which can be extrapolated to this compound, reveals that the drug primarily interferes with RNA chain elongation. umich.edu Kinetic models have been developed to describe the dependence of RNA synthesis on the concentration of the DNA template and the inhibitor. nih.gov These models can help to distinguish between different mechanisms of inhibition, such as interference with the binding of RNA polymerase to the DNA template versus obstruction of its movement along the DNA. nih.gov Studies on Actinomycin D have shown that it generates a static fraction in the recovery curve during fluorescence recovery after photobleaching (FRAP) experiments, indicating a stalling of the polymerase. researchgate.net The rate of RNA synthesis is dependent on factors such as the density of RNA polymerases on a gene and the size of the gene, both of which influence the dose-response kinetics of the inhibitor. nih.gov

Impact on mRNA Stability and Degradation Pathways

Beyond its direct role in inhibiting transcription, this compound can be a valuable tool for studying post-transcriptional gene regulation, specifically mRNA stability.

Utilization in mRNA Decay Rate Determination Methodologies

The ability of this compound to rapidly and effectively halt transcription makes it a useful reagent in methodologies designed to determine the decay rates of mRNA. creative-biolabs.com By treating cells with this compound, researchers can block the synthesis of new mRNA molecules. nih.gov The subsequent decline in the abundance of a specific mRNA over time is then assumed to be a direct reflection of its degradation rate. nih.govmonash.edu

This compound Chase Studies in Gene Expression Research

Currently, there is a lack of specific published research focusing on the use of this compound in chase studies for determining mRNA half-life. While the parent compound, Actinomycin D, is widely utilized as a transcriptional inhibitor in such assays to measure mRNA decay rates, similar experimental data for this compound are not available in the reviewed literature. nih.govcreative-biolabs.comresearchgate.net These studies typically involve blocking new mRNA synthesis and then measuring the abundance of specific transcripts over time to calculate their stability.

Effects on Cellular Processes at a Molecular Level

The specific molecular effects of this compound on cellular processes, particularly concerning nuclear organization and global changes to the intracellular environment, remain an area with limited dedicated research.

Alterations in Nuclear Macromolecular Organization

Detailed studies characterizing the specific alterations in nuclear macromolecular organization following treatment with this compound are not presently available. The effects of the parent compound, Actinomycin D, on nuclear structure are well-documented and include the segregation of nucleolar components and the redistribution of nucleolar proteins. semanticscholar.orgresearchgate.net However, it has not been determined whether this compound, a distinct analogue, induces similar or different morphological changes within the nucleus.

Quantitative Characterization of Intracellular Molecular Environment Changes

Quantitative data characterizing the specific changes to the intracellular molecular environment induced by this compound have not been detailed in the available scientific literature.

Regulation of Specific Gene Expression Profiles

Research has established that this compound (also referred to as N8AMD) possesses different biological and physical properties compared to Actinomycin D (AMD). nih.gov this compound intercalates into the 5'-GC-3' dinucleotide sequence of DNA, causing severe distortion of the DNA structure. nih.gov However, its binding affinity and inhibitory effects on transcription are significantly weaker than those of its parent compound.

The DNA association constant of this compound is 33-fold lower than that of Actinomycin D. nih.gov This reduced binding affinity is reflected in its capacity to inhibit RNA synthesis. In studies using HeLa cells, this compound required a concentration greater than 10.0 µM to achieve 50% inhibition of RNA synthesis, whereas Actinomycin D reached the same level of inhibition at a concentration of only 35 nM. nih.gov

While these findings establish a clear difference in the general transcriptional inhibitory activity of this compound, specific gene expression profiles that are uniquely regulated by this compound have not been identified. The crystal structure of the this compound-DNA complex has been determined, but most structural differences when compared to the Actinomycin D-DNA complex were attributed to molecular packing in different crystal forms rather than distinct interactions induced by the compound itself. nih.gov

Table 1: Comparative Biological Activity of this compound and Actinomycin D

| Compound | DNA Association Constant (vs. AMD) | Concentration for 50% RNA Synthesis Inhibition (HeLa cells) |

|---|---|---|

| This compound | 33-fold lower | > 10.0 µM |

| Actinomycin D | 1 (Reference) | 35 nM |

Data sourced from Shinomiya et al., 1995. nih.gov

Synthetic Modifications and Structure Activity Relationship Studies of N8 Actinomycin D Derivatives

Rational Design Principles for N8-Actinomycin D Analogues

The rational design of Actinomycin (B1170597) D analogues is guided by an understanding of how specific structural features influence nucleic acid binding and biological activity researchgate.netpublisherspanel.com. Modifications are strategically introduced to probe the roles of the chromophore and the cyclic peptide moieties. Principles often involve:

Peptide Moiety Modifications: Changes within the cyclic pentapeptide lactone rings, such as the substitution of specific amino acid residues or alterations in ring conformation, are designed to influence interactions within the DNA minor groove, solubility, and binding affinity researchgate.netpublisherspanel.comnih.gov.

These design principles leverage SAR studies to create derivatives with potentially improved or altered biological profiles compared to the parent compound researchgate.netpublisherspanel.com.

Influence of Chromophore and Cyclic Peptide Moiety Substitutions on Nucleic Acid Binding

The binding of Actinomycin D and its derivatives to nucleic acids is a critical determinant of their biological activity. Both the chromophore and the peptide chains play distinct but cooperative roles in this interaction unibas.itresearchgate.netrcsb.org.

Role of Specific Amino Acid Residues (e.g., D-Valine) in Binding Characteristics

The cyclic pentapeptide lactone rings are crucial for anchoring the molecule within the DNA minor groove, contributing significantly to binding affinity and sequence selectivity unibas.itresearchgate.netrcsb.org. Specific amino acid residues within these chains are key to these interactions:

D-Valine: The presence and stereochemistry of amino acid residues, such as D-Valine, are vital. For instance, substituting the N-methyl-L-valine residue in Actinomycin D with N-methyl-D-valine (leading to D-MeVal-AMD) has been shown to increase the DNA association constant researchgate.net. The specific conformation adopted by the peptide chains, influenced by residues like D-Valine, dictates the precise fit within the minor groove researchgate.netnih.govrcsb.org.

Impact of Phenoxazone Ring Modifications

The planar phenoxazone chromophore is responsible for the intercalation between DNA base pairs, typically at GC-rich sequences unibas.itresearchgate.netrcsb.org. Modifications to this core structure can profoundly influence binding:

Position 7 Substitutions: Derivatives with substitutions at the 7-position, such as 7-amino-Actinomycin D (7-AAD) or 7-nitro-Actinomycin D, have shown comparable inhibitory activity to Actinomycin D in certain assays, suggesting that modifications at this position, which may not directly interfere with intercalation, can yield active compounds researchgate.netnih.gov. A derivative with a 3,4-dichlorobenzyl amino group at position 7 has also been synthesized, with potential alterations to pharmacokinetic and pharmacodynamic properties ontosight.ai.

Position 2 Modifications: Alterations at the 2-position, such as the introduction of a chlorine atom (2-chloro-2-deamino-Actinomycin D), modify the molecule's properties and interaction with DNA ontosight.ai.

Other Chromophore Sites: Modifications at other positions on the phenoxazone ring, such as positions 4 and 6, have been explored, with some derivatives exhibiting low or no biological activity, highlighting the importance of the intact chromophore structure for intercalation researchgate.netpublisherspanel.com. For example, this compound involves a modification at the 8-position of the chromophore, retaining significant RNA synthesis inhibition activity publisherspanel.com.

Correlation between Structural Modifications and RNA Synthesis Inhibitory Activity

The ultimate biological efficacy of Actinomycin D derivatives is often measured by their ability to inhibit RNA synthesis. SAR studies have revealed correlations between specific structural modifications and this inhibitory activity:

Peptide Modifications: The substitution of N-methyl-L-valine with N-methyl-D-valine in Actinomycin D (D-MeVal-AMD) resulted in an approximately 20-fold increase in RNA synthesis inhibitory activity compared to the parent compound researchgate.net. Similarly, replacing D-valine with D-phenylalanine led to stronger RNA synthesis inhibition, although with weaker DNA binding researchgate.net.

Chromophore Modifications: Derivatives with substitutions at the 7-position, such as 7-nitro- and 7-amino-Actinomycin D, exhibited inhibitory activities comparable to Actinomycin D against mammalian cells nih.gov. This compound and F8-Actinomycin D have demonstrated RNA synthesis inhibition activity that is not significantly reduced compared to Actinomycin D publisherspanel.com.

These findings underscore that modifications to both the peptide and chromophore moieties can modulate the potency of RNA synthesis inhibition, often in conjunction with changes in DNA binding characteristics researchgate.netpublisherspanel.comnih.gov.

Development of this compound as a Selective Probe for RNA:DNA Hybrids

This compound, along with other related derivatives like F8-Actinomycin D, has emerged as a valuable tool due to its specific binding properties. Structural studies have confirmed its intercalative binding into DNA, typically at GC-rich sequences unibas.itrcsb.orgnakb.orgebi.ac.uk. Crucially, this compound and F8-Actinomycin D exhibit preferential binding to RNA:DNA hybrids publisherspanel.com. This selective affinity makes them useful for:

Molecular Probes: Their ability to distinguish between different nucleic acid structures allows them to serve as probes in biochemical and molecular biology research, potentially for identifying or studying RNA:DNA hybrid structures in biological systems publisherspanel.com.

Therapeutic Applications: This selective binding also suggests potential therapeutic applications, such as inhibiting retroviral reverse transcriptase activity, which involves RNA:DNA intermediate formation, thereby potentially hindering viral replication publisherspanel.com.

The detailed structural characterization of this compound complexed with DNA has provided insights into its binding mode, stabilizing interactions, and the orientation of its peptide chains within the DNA minor groove rcsb.orgnakb.orgebi.ac.uk.

Compound List

| Compound Name | Description/Role |

| Actinomycin D (ActD) | Parent compound; DNA intercalator, RNA synthesis inhibitor |

| This compound (N8AMD) | Derivative studied for DNA binding, RNA:DNA hybrid selectivity, and RNA synthesis inhibition |

| D-MeVal-AMD (5,5'-N-methyl-D-valine AMD) | Derivative with D-valine substitution, showing increased DNA association and RNA synthesis inhibition |

| 7-amino-Actinomycin D (7-AAD) | Fluorescent derivative used as a DNA stain in microscopy and flow cytometry; also a research tool for apoptosis |

| 7-nitro-Actinomycin D | Derivative with comparable inhibitory activity to Actinomycin D in mammalian cells |

| 7-hydroxy-Actinomycin D | Derivative with comparable inhibitory activity to Actinomycin D in mammalian cells |

| Actinomycin D, 2-chloro-2-deamino- (9CI) | Derivative with a chlorine atom substitution at the 2-position |

| Actinomycin D, 7-((3,4-dichlorobenzyl)amino)- | Derivative with a 3,4-dichlorobenzyl amino group at the 7-position |

| F8-Actinomycin D | Derivative showing preferential binding to RNA:DNA hybrids and significant RNA synthesis inhibition |

| D-phenylalanine analogue of Actinomycin D | Derivative showing stronger RNA synthesis inhibition than Actinomycin D, but weaker DNA binding |

Data Tables

Table 1: Structure-Activity Relationships of Actinomycin D Derivatives

| Modification | Derivative Name(s) | Effect on DNA Association Constant | Effect on RNA Synthesis Inhibitory Activity | Reference(s) |

| Substitution of N-methyl-L-valine with N-methyl-D-valine | 5,5'-N-methyl-D-valine AMD (D-MeVal-AMD) | Increased (approx. 2-fold) | Increased (approx. 20-fold) | researchgate.net |

| Substitution of D-valine with D-phenylalanine | D-phenylalanine analogue | Weaker | Stronger (than Actinomycin D) | researchgate.net |

| Substitution at the 7-position (e.g., amino, nitro) | 7-amino-Actinomycin D, 7-nitro-Actinomycin D | Not specified | Comparable (to Actinomycin D in mammalian cells) | nih.gov |

| Modification at the 8-position of the chromophore | This compound | Not specified | Not much less (than Actinomycin D) | publisherspanel.com |

| Modification at the 8-position of the chromophore | F8-Actinomycin D | Not specified | Not much less (than Actinomycin D) | publisherspanel.com |

Advanced Methodologies and Research Applications of N8 Actinomycin D

Utilization in Gene Expression Studies and Pathway Analysis

Actinomycin (B1170597) D, and by extension its derivatives like N8-Actinomycin D, are valuable tools for dissecting gene expression mechanisms. Actinomycin D functions by intercalating into DNA, primarily at GC-rich sequences, forming a stable complex that inhibits the elongation of RNA chains by RNA polymerase wikipedia.orgnih.govnih.govku.edutoku-e.com. This action effectively blocks transcription, halting the synthesis of new messenger RNA (mRNA).

This compound has been employed in studies assessing transcriptional inhibition. For instance, its use in RNA-sequencing (RNA-seq) analysis has been documented to evaluate the impact of transcriptional inhibition on cellular processes . By blocking the synthesis of new mRNA, researchers can use this compound to study the decay rates and stability of existing mRNA transcripts. This methodology allows for the investigation of post-transcriptional gene regulation and the dynamics of gene expression under various cellular conditions nih.govcreative-biolabs.com. Furthermore, Actinomycin D has been shown to interact with specific DNA sequences within promoter regions, such as the c-met promoter, leading to the downregulation of gene expression tandfonline.com. Its ability to modulate gene expression extends to synergistic effects with other agents, such as nutlin-3a, which can lead to the potent activation of p53-regulated genes nih.govnih.gov.

Application in Investigating Molecular Interactions and Binding Dynamics

The primary mode of action for Actinomycin D and its analogues, including this compound, involves their interaction with DNA. Structural studies have revealed that this compound binds intercalatively to DNA, inserting its planar chromophore between base pairs, typically within GC-rich sequences nih.govcapes.gov.brebi.ac.uk. The cyclic peptide chains of this compound then lie within the minor groove of the DNA double helix, stabilized by hydrogen bonds nih.govcapes.gov.br.

While the core binding mechanism is similar to Actinomycin D, this compound exhibits distinct binding characteristics. Research indicates that this compound has a significantly lower DNA association constant compared to Actinomycin D, being approximately 33-fold less in aqueous solutions nih.govcapes.gov.brresearchgate.net. This difference in binding affinity influences its biological activity, requiring higher concentrations for comparable effects nih.govcapes.gov.brresearchgate.net. Studies have also shown that this compound can bind to RNA:DNA hybrids, suggesting a broader spectrum of nucleic acid interaction compared to DNA-specific binding researchgate.netspringernature.com. These molecular interaction studies are crucial for understanding how structural modifications, such as the substitution of N-methyl-L-valine with N-methyl-D-valine in this compound, impact DNA binding and biological function nih.govcapes.gov.br. Actinomycin D has also been observed to inhibit the specific binding of transcription factors, like Sp1, to their DNA recognition sites, highlighting its role in modulating protein-DNA interactions nih.gov.

Employment in Biochemical and Molecular Biological Assays

Beyond its direct effects on transcription, Actinomycin D and its derivatives serve as critical reagents in various biochemical and molecular biology assays. A notable application is the use of Actinomycin D in mRNA stability assays, where it acts as a transcription inhibitor to facilitate the measurement of mRNA decay rates nih.govcreative-biolabs.com. This method is advantageous as it does not necessitate the introduction of exogenous genes into cells, allowing for the study of endogenous mRNA stability nih.govcreative-biolabs.com.

Furthermore, fluorescent derivatives of Actinomycin D, such as 7-aminoactinomycin D (7-AAD), are widely used in flow cytometry and microscopy as DNA stains. 7-AAD binds to double-stranded DNA, intercalating between base pairs, and is employed to distinguish between viable and non-viable cells due to its membrane impermeability wikipedia.orgtoku-e.com. This compound itself has been utilized in proteomic studies to analyze changes in protein expression profiles following treatment, providing insights into cellular responses to transcriptional inhibition nih.govmdpi.comnih.gov. For example, proteomic analysis of cells treated with Actinomycin D has identified differentially expressed proteins involved in various cellular pathways, contributing to a deeper understanding of its multifaceted effects mdpi.comnih.gov.

Genomic and Proteomic Approaches to Understanding this compound Effects

Genomic and proteomic techniques are instrumental in elucidating the comprehensive impact of compounds like this compound on cellular systems. Transcriptomic analyses, such as RNA-sequencing, have been employed to identify global changes in gene expression induced by Actinomycin D, revealing hundreds of candidate p53-regulated genes and providing insights into cellular pathways affected by transcriptional inhibition nih.govnih.gov. This compound has specifically been used in RNA-seq to assess transcriptional inhibition .

Proteomic studies have similarly provided detailed insights into the alterations in protein abundance and activity caused by Actinomycin D. For instance, label-free proteomic analysis has identified numerous differentially expressed proteins in bacteria treated with Actinomycin D, including proteins involved in metabolism and cell wall synthesis mdpi.com. These studies often integrate transcriptomic and proteomic data to offer a holistic view of the molecular consequences of drug treatment nih.govmdpi.com. Such integrated approaches are vital for understanding the complex mechanisms by which this compound, or its parent compound, exerts its effects at both the genomic and proteomic levels, thereby informing future research applications.

Future Directions and Conceptual Advances in N8 Actinomycin D Research

Exploration of Novel Binding Partners and Biological Targets beyond Nucleic Acids

While the primary mechanism of action for Actinomycin (B1170597) D and its analogues is the intercalation into DNA, emerging research on the parent compound suggests that its biological effects may not be solely attributed to its interaction with nucleic acids. A significant future direction for N8-Actinomycin D research is the systematic exploration of its potential to bind to and modulate the function of proteins and other non-nucleic acid biomolecules.

One promising area of investigation stems from the discovery that Actinomycin D can inhibit protein-protein interactions. Specifically, it has been identified as a ligand for the SH2 domain of the Grb2 adaptor protein, thereby inhibiting the Shc/Grb2 interaction which is a critical step in cellular signaling pathways that can lead to cell cycle progression. This finding opens the possibility that this compound may also possess the ability to target SH2 domains or other protein interaction modules. Future studies should aim to screen this compound against a broad panel of protein targets to identify novel binding partners.

Table 1: Potential Non-Nucleic Acid Targets for this compound Based on Actinomycin D Research

| Target Class | Specific Example (from Actinomycin D studies) | Potential Implication for this compound |

|---|---|---|

| Adaptor Protein SH2 Domains | Grb2 | Inhibition of growth factor signaling pathways |

| Kinases | MEKK3 (upregulated by Actinomycin D) | Modulation of stress-activated protein kinase cascades |

Biochemical and biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and affinity chromatography coupled with mass spectrometry could be employed to identify and characterize these interactions. Elucidating the protein-binding profile of this compound could unveil novel mechanisms of action and expand its potential therapeutic applications beyond its established role as a transcription inhibitor.

Development of this compound as a Tool for Understanding Specific Transcriptional Events

Actinomycin D is widely utilized as a general inhibitor of transcription to study processes such as mRNA stability. However, its broad activity can be a limitation when investigating specific transcriptional events. The structural differences in this compound, which result in a 33-fold lower DNA association constant compared to its parent compound, may confer a more nuanced and potentially selective mode of transcriptional inhibition. nih.gov

Future research should focus on developing this compound as a refined tool for dissecting specific transcriptional pathways. Studies on Actinomycin D have shown that at low, sub-inhibitory concentrations, it can preferentially inhibit the activity of certain transcription factors, such as EWS-FLI1 in Ewing sarcoma cells. This suggests that the sensitivity of different transcriptional complexes to these compounds can vary.

The significantly lower affinity of this compound for DNA could be exploited to achieve a finer degree of transcriptional modulation. nih.gov By carefully titrating its concentration, it may be possible to selectively inhibit the transcription of genes that are particularly sensitive to subtle alterations in DNA topology or RNA polymerase processivity, while leaving global transcription relatively intact. This would enable researchers to probe the function of specific genes and pathways with greater precision than is possible with the more potent Actinomycin D. Techniques such as RNA-sequencing (RNA-seq) and chromatin immunoprecipitation sequencing (ChIP-seq) will be invaluable in mapping the specific transcriptional events affected by this compound at various concentrations.

Advanced Computational Modeling and Simulation for Predictive Design of Analogues

The synthesis and biological evaluation of new chemical entities are resource-intensive processes. Advanced computational modeling and simulation offer a powerful approach to accelerate the design and optimization of novel this compound analogues with improved properties. The existing crystal structure of this compound in complex with DNA provides a solid foundation for in silico studies. nih.gov

Future efforts in this area should move beyond simple molecular docking to employ more sophisticated computational techniques. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound when bound to DNA or potential protein targets, revealing key interactions and conformational changes that govern binding affinity and specificity. Furthermore, free energy perturbation (FEP) and thermodynamic integration (TI) methods can be used to accurately predict the binding affinities of virtual analogues, allowing for the prioritization of the most promising candidates for synthesis.

Machine learning and artificial intelligence (AI) are also poised to play a crucial role in the predictive design of this compound analogues. By training models on existing structure-activity relationship (SAR) data for Actinomycin D and its derivatives, it may be possible to develop algorithms that can predict the biological activity of novel, unsynthesized compounds. These predictive models can guide the design of analogues with desired characteristics, such as enhanced selectivity for specific DNA sequences or protein targets, or improved pharmacokinetic properties.

Table 3: Computational Approaches for this compound Analogue Design

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulating the interaction of this compound with DNA and protein targets. | Understanding binding stability and conformational dynamics. |

| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of designed analogues. | Prioritizing potent compounds for synthesis. |

Elucidating the Broader Cellular Responses to this compound at the Systems Level

To fully understand the biological impact of this compound, it is essential to move beyond the study of individual molecular interactions and embrace a systems-level perspective. The cellular response to a bioactive compound is a complex interplay of multiple pathways and processes. Future research should employ high-throughput 'omics' technologies to comprehensively map the cellular perturbations induced by this compound.

Proteomic studies, for instance, can reveal changes in protein expression and post-translational modifications following treatment with this compound. This can provide insights into the downstream signaling pathways that are affected and identify potential biomarkers of drug response. For example, proteomic analysis of cells treated with Actinomycin D revealed the upregulation of MEKK3 and the downregulation of Hsp70, suggesting an impact on cell cycle regulation and stress responses. Similar studies with this compound are warranted.

Transcriptomic profiling using RNA-seq can provide a global view of the changes in gene expression induced by this compound. This can help to identify specific gene signatures associated with its activity and to understand how its effects on transcription are propagated throughout the cellular network. Co-treatment studies, such as those performed with Actinomycin D and nutlin-3a which showed synergistic activation of p53-regulated genes, could also be a fruitful avenue of investigation for this compound to uncover novel cooperative effects.

Integrating these multi-omics datasets will be crucial for constructing a comprehensive model of the cellular response to this compound. This systems-level understanding will not only deepen our fundamental knowledge of its mechanism of action but also facilitate the identification of novel therapeutic strategies and patient populations that are most likely to benefit from treatment with this compound or its future analogues.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie N8-Actinomycin D's biological activity, and how can they be experimentally validated?

- Methodological Answer : To investigate its mechanisms, employ techniques such as X-ray crystallography to resolve its DNA-binding structure, fluorescence polarization assays to quantify binding affinity, and RNA-seq analysis to assess transcriptional inhibition. Validate findings using knock-out cell lines or competitive inhibition assays with actinomycin D derivatives .

Q. What are the key considerations for designing in vitro experiments with this compound?

- Methodological Answer : Optimize cell culture conditions (e.g., serum concentration, incubation time) to minimize off-target effects. Include controls for cytotoxicity (e.g., MTT assays) and specificity (e.g., siRNA targeting downstream genes). Use dose-response curves to establish IC50 values, ensuring alignment with NIH guidelines for preclinical reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's efficacy across different cancer models?

- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., cell line genetic backgrounds, assay protocols). Perform controlled replication studies using standardized conditions (e.g., matched culture media, passage numbers). Apply multivariate regression to isolate variables influencing efficacy discrepancies .

Q. What strategies are effective for optimizing this compound's therapeutic window in combinatorial therapies?

- Methodological Answer : Use synergy scoring models (e.g., Chou-Talalay combination index) to evaluate interactions with chemotherapeutics. Prioritize pharmacokinetic profiling (e.g., plasma stability assays) and tumor penetration studies (e.g., 3D spheroid models) to assess bioavailability. Validate in orthotopic xenografts with dual-agent dosing schedules .

Q. How should researchers validate the purity and stability of synthesized this compound batches?

- Methodological Answer : Employ HPLC-MS for purity quantification (>95% threshold) and accelerated stability testing (40°C/75% RH for 6 months) to monitor degradation. Use NMR spectroscopy to confirm structural integrity. Document batch variations in experimental metadata to ensure reproducibility .

Q. What statistical approaches are recommended for interpreting dose-dependent toxicity data in preclinical studies?

- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to estimate LD50 and NOAEL (No Observed Adverse Effect Level). Use ANOVA with post-hoc Tukey tests to compare toxicity across treatment groups. Include power analyses to justify sample sizes and mitigate Type II errors .

Q. How can researchers differentiate between on-target and off-target effects of this compound in transcriptomic datasets?

- Methodological Answer : Perform genome-wide CRISPR screens to identify synthetic lethal interactions. Cross-reference RNA-seq data with ChIP-seq profiles of DNA-binding proteins to confirm direct transcriptional inhibition. Validate using isoform-specific inhibitors or rescue experiments with overexpressed target genes .

Methodological and Ethical Considerations

Q. What guidelines should govern the use of this compound in animal models to ensure ethical compliance?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization, blinding, and endpoint criteria. Conduct humane endpoint assessments (e.g., tumor volume limits, weight loss >20%) and obtain approval from institutional animal care committees. Reference NIH protocols for tumor implantation and analgesia .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.